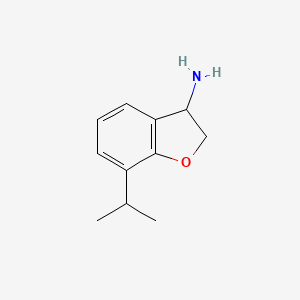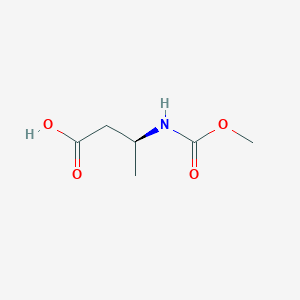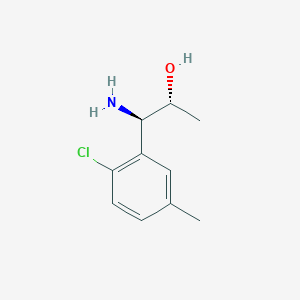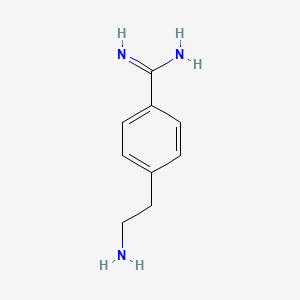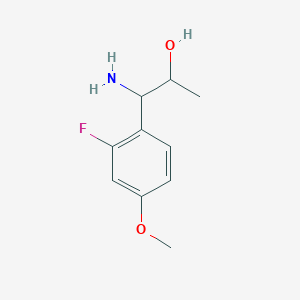
1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL is a chemical compound with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol . It is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group. This compound is used primarily in research and development settings.
Preparation Methods
The synthesis of 1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with a suitable amine under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL can be compared with similar compounds such as:
1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol: This compound has a similar structure but with a different position of the fluoro and methoxy groups.
2-Propanone, 1-(4-methoxyphenyl): This compound lacks the amino group and has a different functional group on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14FNO2 |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3 |
InChI Key |
IUCDDKLSPJFWKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)OC)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


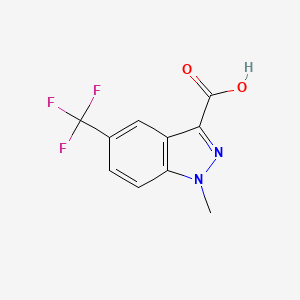
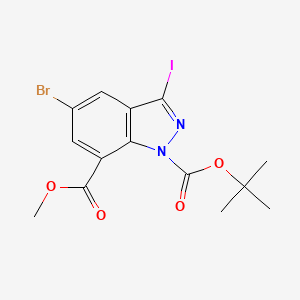
![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13048235.png)
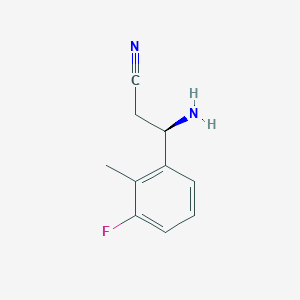
![1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13048250.png)

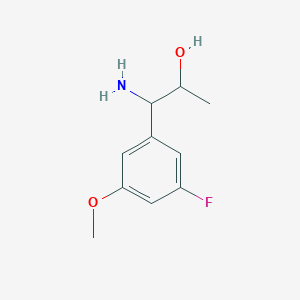
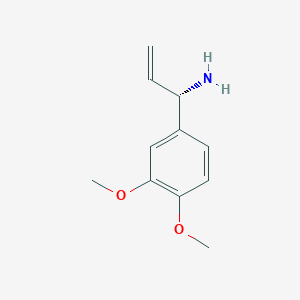

![(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one](/img/structure/B13048278.png)
